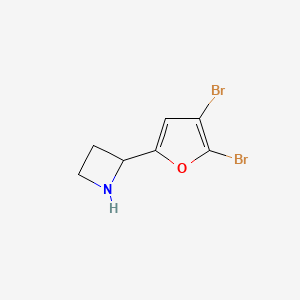2-(4,5-Dibromofuran-2-yl)azetidine
CAS No.:
Cat. No.: VC18217715
Molecular Formula: C7H7Br2NO
Molecular Weight: 280.94 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H7Br2NO |
|---|---|
| Molecular Weight | 280.94 g/mol |
| IUPAC Name | 2-(4,5-dibromofuran-2-yl)azetidine |
| Standard InChI | InChI=1S/C7H7Br2NO/c8-4-3-6(11-7(4)9)5-1-2-10-5/h3,5,10H,1-2H2 |
| Standard InChI Key | OIIAHZIUGBOARA-UHFFFAOYSA-N |
| Canonical SMILES | C1CNC1C2=CC(=C(O2)Br)Br |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
2-(4,5-Dibromofuran-2-yl)azetidine consists of a furan ring substituted with bromine atoms at the 4- and 5-positions, linked to an azetidine group (a four-membered saturated ring containing three carbon atoms and one nitrogen atom). The furan ring’s electron-rich nature and the azetidine’s strain due to its small ring size create a hybrid structure with potential reactivity in pharmaceutical and materials science applications .
Physicochemical Properties
While experimental data for 2-(4,5-Dibromofuran-2-yl)azetidine is absent, properties of its close analog, 4,5-dibromofuran-2-carboxylic acid (CAS 2434-03-9), offer a foundational comparison :
-
Molecular Weight: 269.88 g/mol (for 4,5-dibromofuran-2-carboxylic acid). The azetidine derivative would have a higher molecular weight due to the replacement of the carboxylic acid group with an azetidine moiety.
-
Solubility: The carboxylic acid analog exhibits moderate solubility in water (0.1 mg/mL) . Introducing the hydrophobic azetidine group likely reduces aqueous solubility, favoring organic solvents like ethyl acetate or dichloromethane.
-
LogP: The consensus LogP for 4,5-dibromofuran-2-carboxylic acid is 1.99 , suggesting moderate lipophilicity. Substitution with azetidine may increase LogP, enhancing membrane permeability.
Synthetic Pathways
Reduction of Brominated Furan Carboxylic Acids
A key method for modifying brominated furans involves reductive debromination. For example, 4,5-dibromofuran-2-carboxylic acid undergoes selective reduction with zinc powder in aqueous ammonia to yield 4-bromofuran-2-carboxylic acid in yields up to 99% . This reaction typically proceeds at 0–7°C to prevent over-reduction . Adapting this strategy, 2-(4,5-Dibromofuran-2-yl)azetidine could potentially be synthesized via nucleophilic substitution or coupling reactions, replacing the carboxylic acid group with azetidine.
Hypothetical Synthesis Route
-
Intermediate Formation: Start with 4,5-dibromofuran-2-carboxylic acid. Convert the carboxylic acid to an acyl chloride using thionyl chloride.
-
Amination: React the acyl chloride with azetidine under basic conditions to form an amide linkage.
-
Debromination: Apply controlled reductive conditions (e.g., zinc/ammonia) to selectively remove one bromine atom if mono-substitution is desired.
Challenges in Synthesis
-
Regioselectivity: Ensuring substitution occurs at the 2-position of the furan ring requires careful control of reaction conditions.
-
Azetidine Stability: The strain in the azetidine ring may lead to ring-opening under acidic or high-temperature conditions, necessitating mild reaction protocols.
Spectroscopic and Analytical Data
Spectral Signatures
While direct data for 2-(4,5-Dibromofuran-2-yl)azetidine is unavailable, its precursor 4,5-dibromofuran-2-carboxylic acid displays:
For the azetidine derivative, key changes would include:
-
Loss of the carboxylic acid proton (δ 13.5 ppm).
-
New signals corresponding to the azetidine ring’s CH₂ and NH groups (δ 2.5–4.0 ppm).
Chromatographic Behavior
The carboxylic acid analog elutes at Rₜ = 1.52 min under reverse-phase LC conditions . The azetidine derivative’s increased hydrophobicity would likely result in a longer retention time.
Industrial and Research Applications
Pharmaceutical Intermediates
Brominated furans are pivotal in synthesizing kinase inhibitors and antiviral agents. For instance, 4-bromofuran-2-carboxylic acid derivatives are intermediates in prostaglandin receptor antagonists . The azetidine group’s conformational rigidity could optimize drug-receptor binding.
Material Science
Brominated compounds are employed as flame retardants. Incorporating azetidine could modify thermal stability and polymer compatibility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume